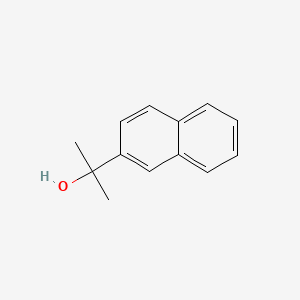

2-(2-Naphthyl)-2-propanol

Overview

Description

2-Naphthol, also known as β-naphthol or 2-hydroxynaphthalene, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It is a colorless (or occasionally yellow) crystalline solid with the molecular formula C10H8O . It has drawn great attention in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .

Synthesis Analysis

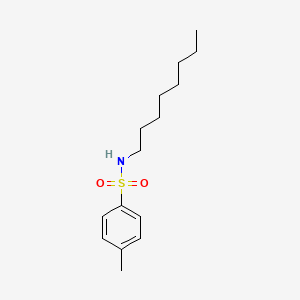

The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . This reaction gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .Molecular Structure Analysis

2-Naphthol has an electron-rich aromatic framework with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions . It has a molecular formula of C10H8O .Chemical Reactions Analysis

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical and Chemical Properties Analysis

2-Naphthol is a fluorescent colorless (or occasionally yellow) crystalline solid . It has a melting point of 122 °C .Scientific Research Applications

Chirality and Hydrogen Bonding

- Chirality in Molecular Interactions: The study by Seurre et al. (2004) explored the role of chirality in the formation of hydrogen bonds, specifically in complexes of 2-naphthyl-1-ethanol with amino propanols, which are structurally related to 2-(2-Naphthyl)-2-propanol. They found that chiral discrimination was evident in both electronic and vibrational spectra, indicating the importance of chirality in molecular interactions and hydrogen bonding (Seurre et al., 2004).

Catalysis and Chemical Synthesis

- Role in Synthesis of Beta-Adrenergic Receptor Blockers: Kapoor et al. (2003) reported that 1-chloro-3-(1-naphthyloxy)-2-propanol, a compound similar to this compound, is an intermediate in synthesizing beta-adrenergic blocking agents. This indicates the potential use of related compounds in pharmaceutical synthesis (Kapoor et al., 2003).

- Palladium Oxide Nanoparticles in Catalysis: Jürgensen et al. (2015) demonstrated the use of palladium oxide nanoparticles for the partial oxidation of 2-propanol, which could have implications for the use of similar compounds in catalytic processes (Jürgensen et al., 2015).

Enantioselective Reactions

- Enantioselective Hydrolysis: Matsumoto et al. (1994) explored the lipase-catalyzed hydrolysis of racemic 1-acetoxy-2-(2-naphthyl)propane, closely related to this compound, to produce optically pure forms. This indicates the potential for enantioselective reactions in chiral synthesis (Matsumoto et al., 1994).

Photoreduction and Photochemical Studies

- Photoreduction Studies: Obi et al. (1973) studied the photoreduction of 2-nitronaphthalene in 2-propanol. This research could provide insights into the photoreactivity of similar compounds like this compound in photochemical processes (Obi et al., 1973).

Molecular Recognition and Sensing

- Optically Active Dendrimers for Sensing: Pugh et al. (2001) described the use of BINOL core-based dendrimers for enantioselective fluorescent recognition of amino alcohols. This suggests potential applications of related naphthyl compounds in molecular recognition and sensing technologies (Pugh et al., 2001).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as naproxen and Beta-(2-Naphthyl)-Alanine , have been found to interact with enzymes like COX-1 and COX-2 , and Tyrosine–tRNA ligase . These enzymes play crucial roles in inflammatory responses and protein synthesis, respectively.

Mode of Action

The electron-rich aromatic framework of 2-naphthol, a similar compound, allows it to be utilized in several kinds of organic reactions . This suggests that 2-(2-Naphthyl)-2-propanol might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, 2-naphthyl butyrate is used in biochemical assays as a chromogenic compound , indicating that it might affect pathways related to color production in cells.

Result of Action

It’s worth noting that 2-naphthylamine, a similar compound, is a known carcinogen , suggesting that this compound might also have significant biological effects.

Action Environment

For instance, 2-Naphthylamine is activated in the liver but quickly deactivated by conjugation to glucuronic acid .

Biochemical Analysis

Biochemical Properties

It can be inferred from the properties of its parent compound, 2-naphthol . 2-naphthol has multiple reactive sites that allow it to participate in various organic reactions . It interacts with several biomolecules, but the specific enzymes, proteins, and other biomolecules that 2-(2-Naphthyl)-2-propanol interacts with are yet to be identified.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, 2-naphthol .

Properties

IUPAC Name |

2-naphthalen-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSONNHKIVVSLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942510 | |

| Record name | 2-(Naphthalen-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20351-54-6 | |

| Record name | 2-Naphthalenemethanol, alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020351546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Naphthalen-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

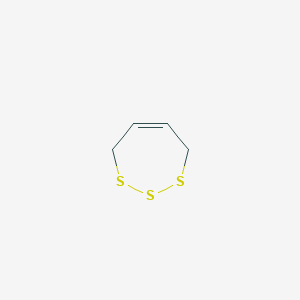

Feasible Synthetic Routes

Q1: How is 2-(2-Naphthyl)-2-propanol formed in the body?

A1: this compound is identified as a key metabolite of 2-Isopropylnaphthalene (2-IPN) in rats. Following oral administration of 2-IPN, metabolic processes, likely involving oxidation reactions, lead to the formation of this compound. [, ]

Q2: What are the primary routes of excretion for this compound?

A2: Studies in rats demonstrate that this compound is primarily excreted through both urinary and biliary pathways. Researchers observed approximately 23% of the administered 2-IPN dose was excreted as this compound and related metabolites in urine, while 18% was excreted in bile within a 24-hour period. []

Q3: Does this compound contribute to the toxicity of 2-Isopropylnaphthalene?

A3: While research suggests that this compound is a metabolite of 2-IPN, its direct contribution to 2-IPN toxicity is not fully elucidated in the provided research. Interestingly, high doses of 2-IPN photoproducts like 2-isopropenylnaphthalene, 2-acetonaphthone, and β-naphthol demonstrated pulmonary toxicity in mice, unlike this compound at similar doses. [] Further research is necessary to fully understand the toxicological profile of this compound.

Q4: Are there analytical methods available to detect and quantify this compound?

A4: Researchers utilized a combination of techniques, including thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), to identify and quantify this compound and other metabolites in both urine and bile samples. [, ] This highlights the availability of established analytical methodologies for studying this compound.

Q5: Is there evidence of this compound forming complexes with other molecules?

A5: Research indicates that this compound can participate in complex formation with β-cyclodextrin in aqueous solutions. This interaction leads to the formation of both 1:1 and 2:2 inclusion complexes, which influences the fluorescence properties of the system. Specifically, the formation of excimers within the 2:2 complex results in a characteristic blue-shifted emission spectrum. [] This finding suggests the potential for utilizing this compound in supramolecular chemistry applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B3060906.png)

![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)